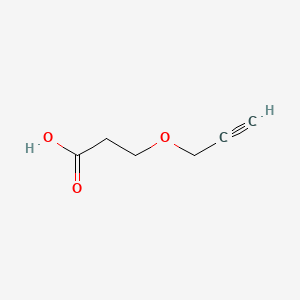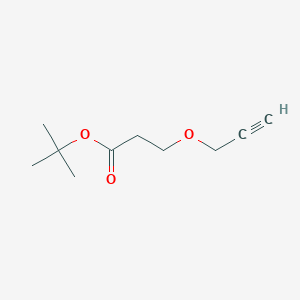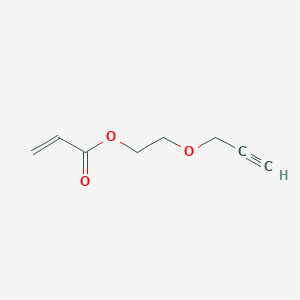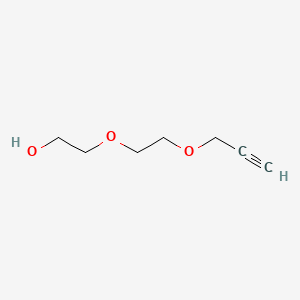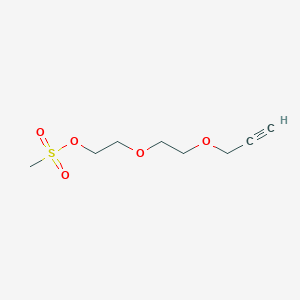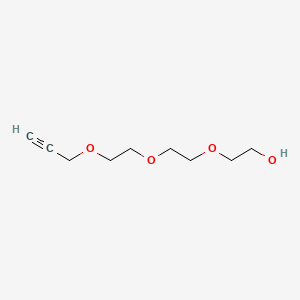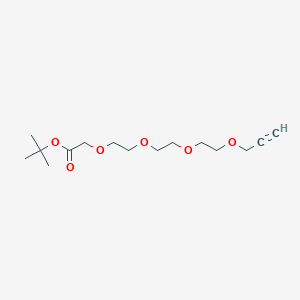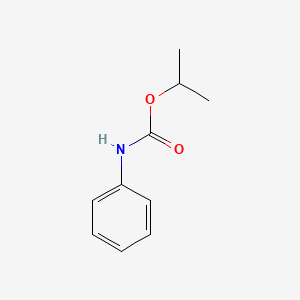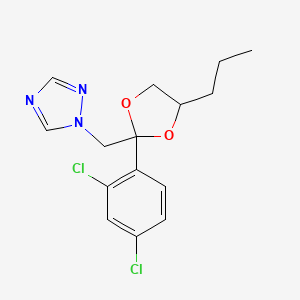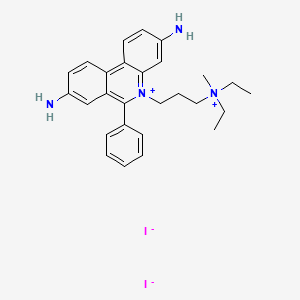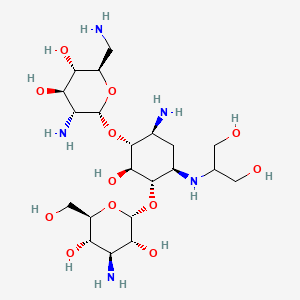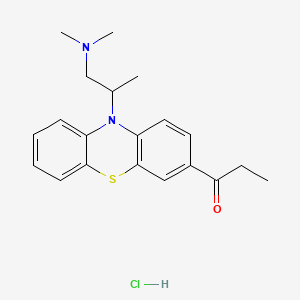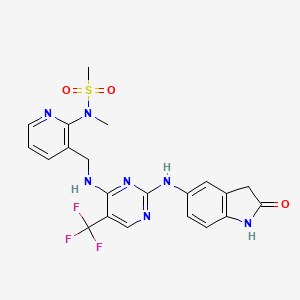
PF-562271
Vue d'ensemble
Description
PF-562271 est un inhibiteur puissant, ATP-compétitif et réversible de la kinase d'adhésion focale (FAK) et de la tyrosine kinase 2 riche en proline (Pyk2). Il a montré un potentiel significatif dans des études précliniques pour ses propriétés anticancéreuses, en particulier pour inhiber la migration cellulaire, la prolifération et induire l'arrêt du cycle cellulaire .
Applications De Recherche Scientifique
PF-562271 a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : Employé dans des tests cellulaires pour étudier ses effets sur la migration cellulaire, la prolifération et la survie.
Médecine : S'avère prometteur en tant qu'agent thérapeutique dans le traitement du cancer, en particulier pour inhiber la croissance tumorale et la métastase dans divers modèles de cancer
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité catalytique de FAK et Pyk2. Il se lie au site de liaison à l'ATP de ces kinases, empêchant leur phosphorylation et leur activation subséquente. Cette inhibition perturbe diverses voies de signalisation impliquées dans l'adhésion cellulaire, la migration et la survie, conduisant à une croissance tumorale et à des métastases réduites .
Mécanisme D'action
Target of Action
PF-562271 primarily targets the non-receptor tyrosine kinases, Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) . These kinases play crucial roles in various cellular processes, including cell proliferation, migration, morphology, and survival .
Mode of Action
This compound binds to the ATP-binding site of FAK and Pyk2, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This binding inhibits the catalytic activity of FAK and Pyk2, thereby disrupting their signaling pathways .
Biochemical Pathways
The inhibition of FAK and Pyk2 by this compound affects several biochemical pathways. These include the cell cycle, cytoskeleton, angiogenesis, and protein tyrosine kinase pathways . By inhibiting these pathways, this compound can disrupt cell proliferation and migration, and induce cell cycle arrest .
Pharmacokinetics
This compound is readily absorbed, with the maximum serum concentration achieved between 0.5 to 5 hours after administration . The systemic exposure to this compound increases in a dose-dependent manner . The pharmacokinetics of this compound is nonlinear, with more than proportional accumulation observed at steady-state exposure .
Result of Action
The inhibition of FAK and Pyk2 by this compound leads to significant cellular effects. It inhibits cell adhesion and migration, decreases the focal adhesion (FA) surface area, and induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . These effects can lead to the inhibition of tumor growth and metastasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, the physiological state of the cells, and the specific microenvironment within the tumor
Analyse Biochimique
Biochemical Properties
PF-562271 interacts with FAK and Pyk2 enzymes, inhibiting their activity . It binds at the ATP binding site of FAK, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This interaction inhibits the phosphorylation of FAK and Pyk2, thereby affecting the biochemical reactions they are involved in .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits cell adhesion and migration by inhibiting p-FAK expression and decreasing the Focal Adhesion (FA) surface area . Additionally, this compound treatment inhibits colony formation and induces cell senescence through G1 phase cell cycle arrest mediated DNA replication inhibition .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds at the ATP binding site of FAK, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This binding interaction inhibits the phosphorylation of FAK and Pyk2, leading to changes in cell adhesion, migration, and proliferation .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to inhibit FAK phosphorylation in a dose-dependent manner with an EC50 of 93 ng/mL . It has also been observed to inhibit tumor growth and induce apoptosis in various in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Oral administration of this compound at a dose of 5 mg/kg in rats implanted with MDA-MB-231 cells led to an increase in bone calcium and cancellous bone, thereby slowing tumor cell growth . At a higher dose of 25 mg/kg, this compound inhibited tumor cell growth and induced cell apoptosis in mice models .
Metabolic Pathways
The main metabolic pathways of this compound involve hydroxylation and dehydrogenation . It interacts with enzymes involved in these metabolic pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its ability to bind at the ATP binding site of FAK, it is likely that it may interact with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Given its role as a FAK and Pyk2 inhibitor, it is likely that it localizes to areas where these kinases are present and active .
Méthodes De Préparation
La synthèse du PF-562271 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont propriétaires et non divulguées publiquement. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
PF-562271 subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont essentielles pour modifier les groupes fonctionnels sur la molécule afin d'améliorer son activité ou sa stabilité.
Réactions de substitution : Souvent utilisées pour introduire ou remplacer des groupes fonctionnels sur la molécule, souvent en utilisant des réactifs tels que des halogènes ou des nucléophiles.
Hydrolyse : Cette réaction peut décomposer le this compound en ses composants sous des conditions acides ou basiques.
Comparaison Avec Des Composés Similaires
PF-562271 est comparé à d'autres inhibiteurs de FAK tels que TAE226 et VS-6062. Bien que tous ces composés inhibent l'activité de FAK, this compound est unique dans sa double inhibition à la fois de FAK et de Pyk2, offrant un spectre d'activité plus large. Des composés similaires comprennent :
TAE226 : Un autre inhibiteur de FAK avec de puissantes propriétés anticancéreuses.
VS-6062 : Un inhibiteur sélectif de FAK utilisé dans diverses études précliniques
Propriétés
IUPAC Name |
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDKLVOWGIOKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471000 | |
| Record name | PF-562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717907-75-0 | |
| Record name | PF-00562271 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717907750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-562271 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BX8ZA7UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PF-562271?
A1: this compound primarily acts by inhibiting the kinase activity of FAK and Pyk2. [, , ] It binds to the kinase domain of these enzymes, preventing the phosphorylation of downstream signaling molecules. []
Q2: What are the downstream consequences of FAK and Pyk2 inhibition by this compound?
A2: Inhibition of FAK and Pyk2 by this compound disrupts multiple downstream signaling pathways, including:
- FAK/Paxillin axis: this compound disrupts F-actin reorganization by suppressing the FAK/Paxillin axis. []
- AKT/mTOR pathway: this compound treatment leads to the downregulation of AKT/mTOR activity. [, , ]
- ERK pathway: Inhibition of FAK by this compound affects the phosphorylation of ERK1/2, suggesting involvement of the FAK-ERK signaling pathway. [, , ]
- Cell cycle regulation: this compound induces cell cycle arrest, impacting cell proliferation. [, ]
- Integrin signaling: this compound targets integrin signaling by inhibiting FAK phosphorylation, which mediates integrin signaling pathways. [, ]
- Inflammatory responses: this compound alleviates endothelial cell damage by lowering cellular oxidative stress levels and reducing inflammatory responses. []
Q3: What is the molecular formula and weight of this compound?
A3: The specific molecular formula and weight of this compound are not provided in the research articles provided.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research articles do not include information regarding spectroscopic data for this compound.
Q5: How stable is this compound under different conditions?
A5: While specific data on this compound stability isn't detailed in the articles, one study highlights its excellent plasma stability with a half-life greater than 194.8 minutes. [] This suggests potential for in vivo applications, but further research is needed for comprehensive stability profiling.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound functions as a kinase inhibitor, not a catalyst. It binds to the active site of FAK and Pyk2, preventing their catalytic activity. [, , ]
Q7: Have any computational studies been conducted on this compound?
A7: Yes, molecular dynamics (MD) simulations and docking studies have been employed to understand the interaction of this compound and its analogs with FAK. [] These computational approaches can provide insights into binding affinities, key interactions, and aid in the design of more potent and selective inhibitors.
Q8: What is known about the SAR of this compound and its analogs?
A8: Studies focusing on thieno[3,2-d]pyrimidine derivatives, structurally related to this compound, have explored their SAR. [] These investigations revealed that modifications in this scaffold can significantly impact FAK inhibitory activity, selectivity profiles against other kinases, and ultimately, in vivo efficacy.
Q9: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of this compound?
A9: While these aspects are crucial for drug development, the provided research articles primarily focus on the in vitro and in vivo activity and mechanism of action of this compound. They do not offer in-depth information on SHE regulations, detailed PK/PD profiles, resistance mechanisms, comprehensive toxicology data, or other aspects listed in points 8 through 26.
Q10: What is the historical context of FAK and Pyk2 as drug targets?
A27: FAK and Pyk2 emerged as attractive targets for cancer therapy due to their roles in tumor cell proliferation, survival, migration, and angiogenesis. [, ] The development of selective and potent inhibitors like this compound represents a significant milestone in this field.
Q11: Are there any cross-disciplinary applications of this compound?
A11: Research on this compound highlights its potential in various medical fields beyond oncology, including:
- Cardiac fibrosis: this compound demonstrated the ability to attenuate cardiac fibrosis in mice models. [] This suggests potential applications in treating cardiac diseases associated with fibrosis.
- Knee osteoarthritis: Studies indicate that this compound may play a role in improving knee osteoarthritis by modulating the FAK-PI3K signaling pathway. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


